N-(4-chlorophenyl)-N'-isopropyl-3-pyridinecarboximidamide
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Overview
Description
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions . The resulting changes could include alterations in the conformation or activity of the target, leading to downstream effects on cellular processes .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect multiple biochemical pathways, with downstream effects on cellular processes and physiological responses .
Pharmacokinetics
For instance, the presence of the pyridine ring could enhance absorption and distribution, while the chlorophenyl group could influence metabolism and excretion . These properties could impact the compound’s bioavailability and overall pharmacological activity .
Result of Action
Based on the biological activities associated with similar compounds, it could potentially influence a variety of cellular processes, including cell proliferation, apoptosis, oxidative stress, inflammation, and immune response .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with its targets . Additionally, the compound’s action could be influenced by the specific biological environment in which it is active, including the presence of other signaling molecules, the state of the target cells, and the overall physiological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide typically involves the reaction of 4-chlorobenzonitrile with isopropylamine and 3-pyridinecarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboxamide
- N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboxylate
- N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboxylhydrazide
Uniqueness
N-(4-chlorophenyl)-N’-isopropyl-3-pyridinecarboximidamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill. For example, its particular arrangement of functional groups may confer enhanced biological activity or improved stability under certain conditions.
Properties
IUPAC Name |
N-(4-chlorophenyl)-N'-propan-2-ylpyridine-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c1-11(2)18-15(12-4-3-9-17-10-12)19-14-7-5-13(16)6-8-14/h3-11H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBJOTYNAIDZFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CN=CC=C1)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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